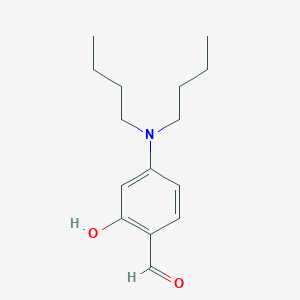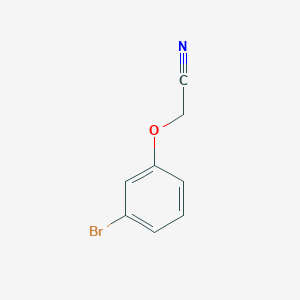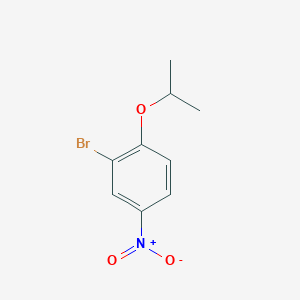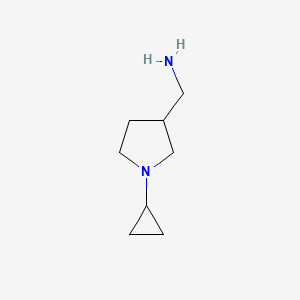
(1-Cyclopropylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Cyclopropylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017474-07-5 . It has a molecular weight of 140.23 . The compound is also known as CPP or CCPM.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2/c9-5-7-3-4-10 (6-7)8-1-2-8/h7-8H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Mecanismo De Acción
Mode of Action
It’s worth noting that methenamine, a compound with a similar structure, is known to hydrolyze to formaldehyde in acidic environments . This suggests that (1-Cyclopropylpyrrolidin-3-yl)methanamine might also undergo similar reactions under certain conditions, but this needs to be confirmed by further studies.
Pharmacokinetics
Methenamine, a structurally similar compound, is known to have a half-life of 43 hours, with peak plasma time of 3-8 hours, and is excreted in the urine . These properties might provide some insights into the potential pharmacokinetics of this compound, but direct studies are needed to confirm this.
Action Environment
As mentioned earlier, methenamine’s action is known to be influenced by the ph of the environment . This suggests that the action of this compound might also be influenced by environmental factors such as pH, but this needs to be confirmed by further studies.
Safety and Hazards
The safety information for “(1-Cyclopropylpyrrolidin-3-yl)methanamine” includes several hazard statements: H227, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H227 indicates that the compound is combustible, H314 means it causes severe skin burns and eye damage, and H335 signifies that it may cause respiratory irritation .
Propiedades
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUODUTOWYMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598107 |
Source


|
| Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017474-07-5 |
Source


|
| Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

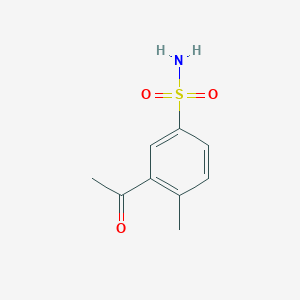

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
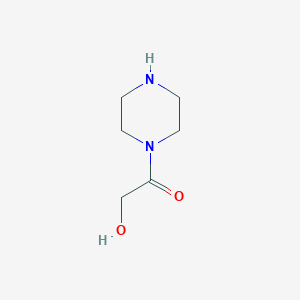
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)



![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)

